3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde
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Overview
Description
3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde is a complex organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group, a piperidine ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Methoxy-2-naphthoyl chloride: This can be achieved by reacting 3-methoxy-2-naphthoic acid with thionyl chloride under reflux conditions.
Coupling with Piperidine: The resulting 3-methoxy-2-naphthoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carboxylic acid.
Reduction: 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-naphthoyl chloride: A precursor in the synthesis of 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde.
3-Methoxy-2-naphthoic acid: Another related compound used in various synthetic applications.
3-Methoxy-2-naphthol: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, a piperidine ring, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-(3-methoxynaphthalene-2-carbonyl)-2-oxopiperidine-1-carbaldehyde |
InChI |
InChI=1S/C18H17NO4/c1-23-16-10-13-6-3-2-5-12(13)9-15(16)17(21)14-7-4-8-19(11-20)18(14)22/h2-3,5-6,9-11,14H,4,7-8H2,1H3 |
InChI Key |
JLBFJNSXFUBNTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)C3CCCN(C3=O)C=O |
Origin of Product |
United States |
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